molecular formula C6H6BrNO2S B6211610 1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one CAS No. 1220522-25-7

1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one

Cat. No.: B6211610
CAS No.: 1220522-25-7
M. Wt: 236.1
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Description

1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a bromine atom and a sulfanyl group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and yield. The process would include the purification of intermediates and final products through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, sulfoxides, sulfones, and substituted oxazoles, each with distinct chemical and physical properties.

Scientific Research Applications

1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The bromine and sulfanyl groups contribute to the compound’s reactivity and binding affinity, influencing its biological effects.

Properties

CAS No.

1220522-25-7

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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